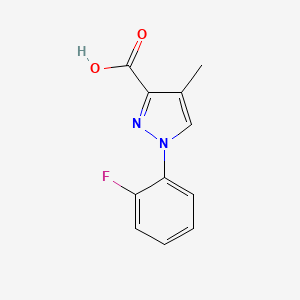
1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies, including the functionalization reactions of pyrazole carboxylic acids and their acid chlorides with different reagents. For instance, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols leads to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields, demonstrating the versatility of pyrazole carboxylic acids in organic synthesis (Yıldırım & Kandemirli, 2006).
Molecular Structure Analysis
Pyrazole derivatives often exhibit unique molecular structures due to their aromaticity and the presence of substituents. The crystal structure analysis can reveal detailed information about their conformation and intermolecular interactions. For example, the study of the crystal structure of certain pyrazole derivatives reveals how conformational differences between substituents influence the molecular structure and stability of these compounds (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, offering a rich chemistry that can be exploited for the synthesis of complex molecules. Reactions such as cyclocondensation, functionalization with hydroxylamines, and carbazates are common, leading to a wide range of pyrazole-based compounds with diverse chemical properties (Korkusuz & Yıldırım, 2010).
Scientific Research Applications
Cancer Treatment Research : One application in scientific research involves its use as an Aurora kinase inhibitor, which may be useful in treating cancer. (ロバート ヘンリー,ジェームズ, 2006).
Structural Studies : The compound has been studied for its structural properties. For example, research on similar pyrazole compounds has included the synthesis and X-ray single crystal structure determination, providing insights into their molecular structure (Wan-Sin Loh et al., 2013).
Functionalization and Theoretical Studies : The compound has been the subject of experimental and theoretical studies focusing on functionalization reactions. Such research is crucial for understanding its reactivity and potential applications in various fields (İ. Yıldırım & F. Kandemirli, 2006).
Spectral and Theoretical Investigations : It has been investigated for its spectral and theoretical aspects, which are important for understanding its electronic structure and potential applications in materials science (S. Viveka et al., 2016).
Chemokine Receptor Antagonist Studies : Research has been conducted on analogs of this compound as chemokine receptor antagonists, which could be important in the development of treatments for diseases like rheumatoid arthritis (B. Latli et al., 2018).
Coordination Chemistry : The compound and its derivatives have been used in the synthesis of coordination complexes, which have potential applications in materials science and catalysis (S. Radi et al., 2015).
properties
IUPAC Name |
1-(2-fluorophenyl)-4-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPZQRUDGMAGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

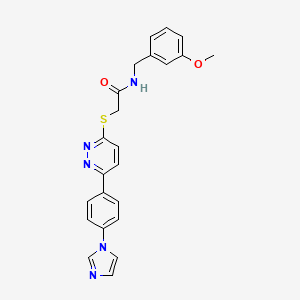
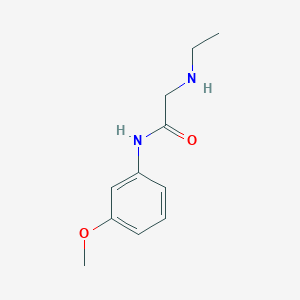
![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)
![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)
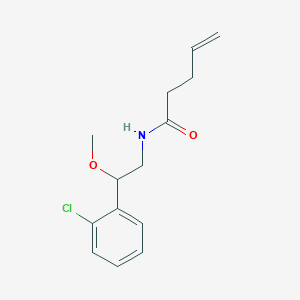
![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)

![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)
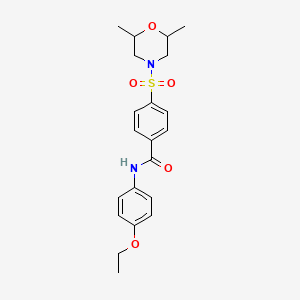
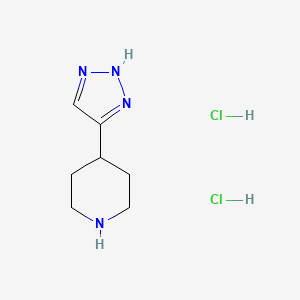
![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)